molecular formula C9H12IN3 B7978775 5-Iodo-2-(piperidin-1-yl)pyrimidine

5-Iodo-2-(piperidin-1-yl)pyrimidine

Cat. No.: B7978775
M. Wt: 289.12 g/mol
InChI Key: MKANLGBTRVQHPN-UHFFFAOYSA-N
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Description

5-Iodo-2-(piperidin-1-yl)pyrimidine is a chemical compound characterized by the presence of an iodine atom and a piperidine ring attached to a pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-2-(piperidin-1-yl)pyrimidine typically involves the following steps:

  • Iodination: The starting material, 2-(piperidin-1-yl)pyrimidine, undergoes iodination to introduce the iodine atom at the 5-position.

  • Purification: The resulting compound is purified through recrystallization or chromatography to obtain the pure product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 5-Iodo-2-(piperidin-1-yl)pyrimidine can undergo various chemical reactions, including:

  • Oxidation: The iodine atom can be oxidized to form iodine-containing derivatives.

  • Reduction: The compound can be reduced to remove the iodine atom or modify its oxidation state.

  • Substitution: The iodine atom can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium hypochlorite (NaOCl).

  • Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution product.

Major Products Formed:

  • Oxidation Products: Iodine-containing derivatives, such as iodo-derivatives or iodates.

  • Reduction Products: Reduced forms of the compound, such as di- or tri-hydrogen derivatives.

  • Substitution Products: Alkylated or arylated derivatives of the compound.

Scientific Research Applications

5-Iodo-2-(piperidin-1-yl)pyrimidine has several applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.

  • Medicine: Investigated for its therapeutic potential in treating various diseases, such as cancer and infectious diseases.

  • Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 5-Iodo-2-(piperidin-1-yl)pyrimidine exerts its effects involves interactions with specific molecular targets and pathways. The iodine atom and the piperidine ring play crucial roles in these interactions, influencing the compound's biological activity.

Molecular Targets and Pathways:

  • Enzymes: The compound may inhibit or activate certain enzymes, leading to biological effects.

  • Receptors: It may bind to specific receptors, modulating their activity and signaling pathways.

  • Pathways: The compound can affect various cellular pathways, such as apoptosis, cell proliferation, and immune response.

Comparison with Similar Compounds

5-Iodo-2-(piperidin-1-yl)pyrimidine is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

  • 5-Nitro-2-(piperidin-1-yl)pyrimidine: Contains a nitro group instead of an iodine atom.

  • 2-(Piperidin-1-yl)pyrimidine: Lacks the iodine atom.

  • 5-Iodo-2-(pyrrolidin-1-yl)pyrimidine: Has a pyrrolidine ring instead of a piperidine ring.

Properties

IUPAC Name

5-iodo-2-piperidin-1-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12IN3/c10-8-6-11-9(12-7-8)13-4-2-1-3-5-13/h6-7H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKANLGBTRVQHPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC=C(C=N2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12IN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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